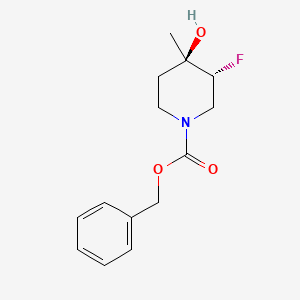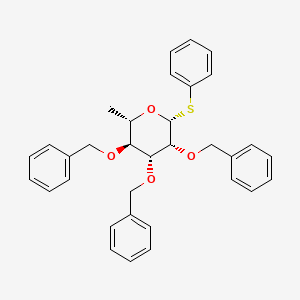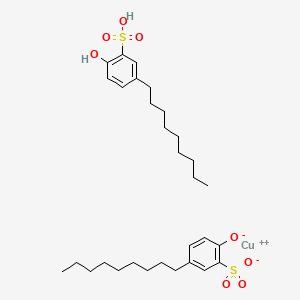
4-(9H-Carbazol-9-yl)-3-fluoroaniline
Vue d'ensemble
Description
4-(9H-Carbazol-9-yl)-3-fluoroaniline is likely a derivative of carbazole, a class of compounds known for their photochemical and thermal stability and good hole-transport ability . Carbazole-based compounds, such as tris(4-carbazoyl-9-ylphenyl)amine (TCTA), are electron-rich and are widely used as hole-transport and hole-injection materials in light-emitting diodes and perovskite solar cells .
Synthesis Analysis
Carbazole derivatives can be synthesized by Suzuki coupling reactions . This method has been used to create a series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives . The resulting compounds showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C .
Molecular Structure Analysis
The molecular structure of 4-(9H-Carbazol-9-yl)-3-fluoroaniline is likely similar to that of other carbazole derivatives. For example, 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile and related organic fluorophores/photocatalysts have been synthesized via a solvent-minimized four-fold S N Ar pathway .
Chemical Reactions Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .
Applications De Recherche Scientifique
Organic Light Emitting Diodes (OLEDs)
The compound is studied for its potential use in OLEDs due to its structure . The molecule possesses a carbazole unit, known as a hole-transporting moiety. A series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives have been synthesized . The introduction of these HTMs into standard devices resulted in significantly enhanced current, power, and external quantum efficiencies (EQE) as compared to the reference device without any layers of HTMs .
Synthesis of Novel Derivatives
4-(9H-Carbazol-9-yl)-3-fluoroaniline can be used as a building block in the synthesis of novel derivatives. For instance, it has been used in the synthesis of a series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives .
Study of Hole Transporting Materials
The compound is used in the study of hole transporting materials (HTMs). HTMs based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives have been synthesized . These HTMs showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C .
4. Improvement of OLED Efficiency and Durability The compound is used in the development of materials to improve the efficiency and durability of OLEDs . The introduction of HTMs based on 4-(9H-carbazol-9-yl)triphenylamine into standard devices resulted in significantly enhanced current, power, and external quantum efficiencies (EQE) as compared to the reference device without any layers of HTMs .
Polymerization Studies
The compound’s acrylate group can readily undergo polymerization. This makes it useful in studies related to polymerization.
Cycloaddition Reactions
The compound can be used in cycloaddition reactions. For example, during the cycloaddition reaction using copper (II) sulfate and sodium ascorbate, only the 1,4-regioisomer was obtained, with an excellent yield .
Mécanisme D'action
While the specific mechanism of action for 4-(9H-Carbazol-9-yl)-3-fluoroaniline is not available, carbazole-based compounds are known for their role in organic light-emitting diodes (OLEDs). They are used as hole-transporting materials, contributing to the overall efficiency and durability of OLEDs .
Orientations Futures
Propriétés
IUPAC Name |
4-carbazol-9-yl-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2/c19-15-11-12(20)9-10-18(15)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQZFFICMVRQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9H-Carbazol-9-yl)-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



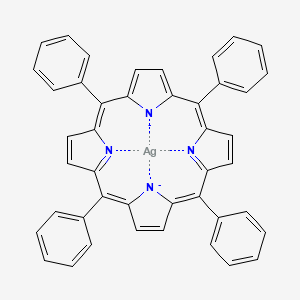
![Dibenzo[b,d]iodol-5-ium bromide](/img/structure/B1494530.png)
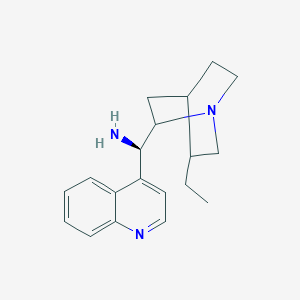

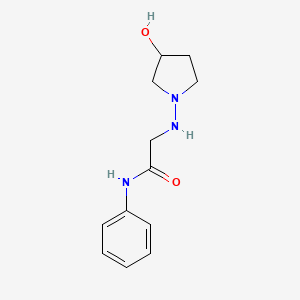
![[3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B1494540.png)
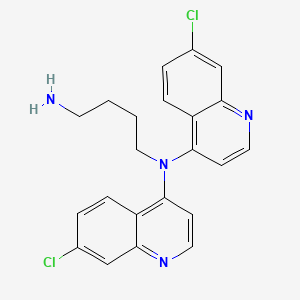

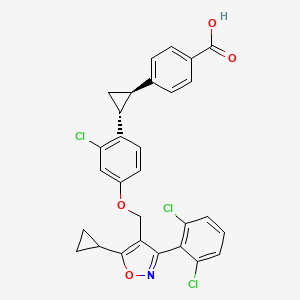
![6-[(4,4-Dimethylcyclohexyl)methyl]-4-Hydroxy-3-Phenylpyridin-2(1h)-One](/img/structure/B1494569.png)
